Sativex

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

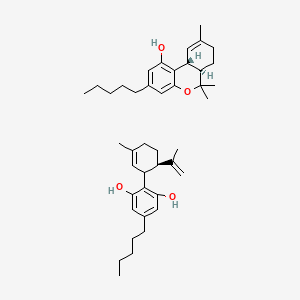

纳比息摩尔是一种全植物处方大麻素,源自大麻植物。 它被配制成口颊喷雾剂,主要用于治疗多发性硬化症相关痉挛、神经性疼痛和癌症相关疼痛 。 纳比息摩尔含有平衡比例的 Δ9-四氢大麻酚和四氢大麻酚,它们是主要活性成分 .

准备方法

合成路线和反应条件

纳比息摩尔不是人工合成的;相反,它是从大麻植物中提取的。 制备过程包括在受控环境中种植大麻植物,以确保一致性和质量 。 植物材料被收获并进行超临界二氧化碳萃取,这涉及将干燥的植物材料浸入极高压力的液态二氧化碳中 。 该过程将大麻素提取到溶剂中,然后进行分离和纯化 .

工业生产方法

纳比息摩尔的工业生产涉及在大规模温室环境中种植大麻植物。 这种受控环境允许调节光照、温度和湿度等因素,这些因素对于植物的最佳生长至关重要 。 提取的大麻素然后被加工以生产两种类型的植物药物质:一种含有 Δ9-四氢大麻酚,另一种含有四氢大麻酚 .

化学反应分析

反应类型

纳比息摩尔经历各种化学反应,包括氧化、还原和取代反应。这些反应对于将活性成分转化为其生物活性形式至关重要。

常用试剂和条件

纳比息摩尔化学反应中常用的试剂包括氧化剂、还原剂和催化剂。这些反应的条件通常涉及受控的温度和压力,以确保最终产品的稳定性和有效性。

主要形成的产物

科学研究应用

纳比息摩尔在科学研究中有广泛的应用,特别是在医学和生物学领域。 它被广泛研究用于其在治疗慢性神经性疼痛、多发性硬化症相关痉挛和癌症相关疼痛方面的潜力 。 此外,纳比息摩尔正在被研究用于治疗其他疾病,例如类风湿性关节炎和难治性大麻依赖 .

作用机制

相似化合物的比较

与其他处方大麻素(如纳比龙和德罗那比诺)相比,纳比息摩尔是独一无二的,它们是人工合成的 。 与这些化合物不同,纳比息摩尔源自全植物提取物,提供 Δ9-四氢大麻酚和四氢大麻酚的平衡比例 。 这种独特的配方使更广泛的治疗效果和更好的耐受性成为可能 .

类似化合物

纳比龙: 一种用于治疗化疗引起的恶心和呕吐的合成大麻素。

德罗那比诺: 一种 Δ9-四氢大麻酚的合成形式,用于治疗艾滋病患者体重减轻相关的厌食症以及癌症化疗引起的恶心和呕吐。

属性

Key on ui mechanism of action |

The primary psychoactive component of Cannabis, delta 9-tetrahydrocannabinol (Δ9-THC), demonstrates its effects through weak partial agonist activity at Cannabinoid-1 (CB1R) and Cannabinoid-2 (CB2R) receptors. This activity results in the well-known effects of smoking cannabis such as increased appetite, reduced pain, and changes in emotional and cognitive processes. In contrast to THC's weak agonist activity, CBD has been shown to act as a negative allosteric modulator of the cannabinoid CB1 receptor, the most abundant G-Protein Coupled Receptor (GPCR) in the body. Allosteric regulation is achieved through the modulation of receptor activity on a functionally distinct site from the agonist or antagonist binding site. The negative allosteric modulatory effects of CBD are therapeutically important as direct agonists are limited by their psychomimetic effects while direct antagonists are limited by their depressant effects. There is further evidence that CBD also activates 5-HT1A serotonergic and TRPV1–2 vanilloid receptors, antagonizes alpha-1 adrenergic and µ-opioid receptors, inhibits synaptosomal uptake of noradrenaline, dopamine, serotonin and gaminobutyric acid and cellular uptake of anandamide, acts on mitochondria Ca2 stores, blocks low-voltage-activated (T-type) Ca2 channels, stimulates activity of the inhibitory glycine-receptor, and inhibits activity of fatty amide hydrolase (FAAH). |

|---|---|

CAS 编号 |

56575-23-6 |

分子式 |

C42H60O4 |

分子量 |

628.9 g/mol |

IUPAC 名称 |

2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-pentylbenzene-1,3-diol;6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/2C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15;1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,16-17,22H,5-10H2,1-4H3;11-13,17-18,22-23H,2,5-10H2,1,3-4H3 |

InChI 键 |

SSNHGLKFJISNTR-UHFFFAOYSA-N |

SMILES |

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O.CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |

手性 SMILES |

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O.CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O |

规范 SMILES |

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O.CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

GW 1000 GW-1000 GW1000 nabiximols SAB 378 SAB-378 SAB378 Sativex tetrahydrocannabinol-cannabidiol combination |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

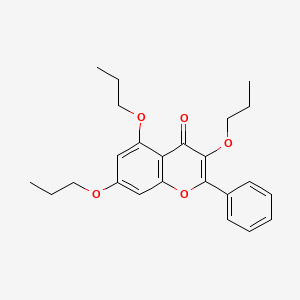

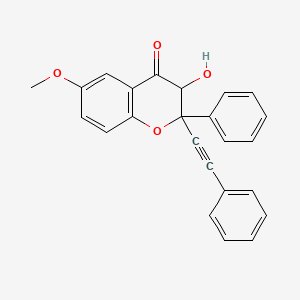

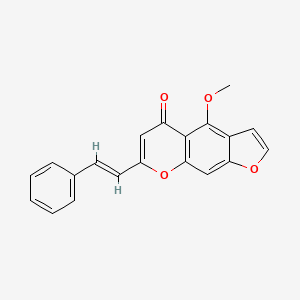

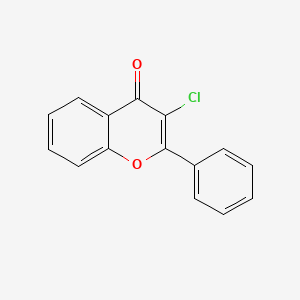

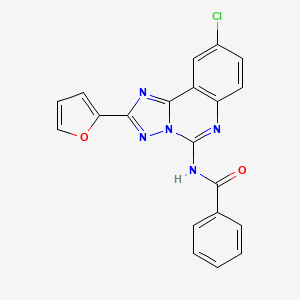

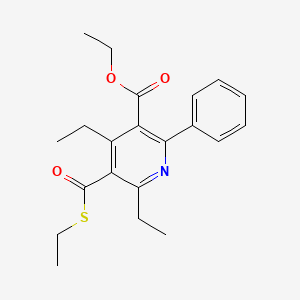

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

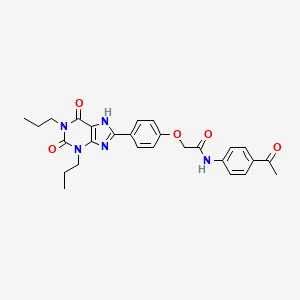

![(2s)-2-(2-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid](/img/structure/B1676817.png)

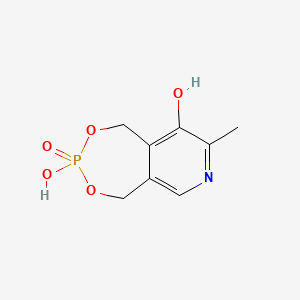

![N-(2-amino-5-(thiophen-2-yl)phenyl)-6-(2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl)nicotinamide](/img/structure/B1676818.png)

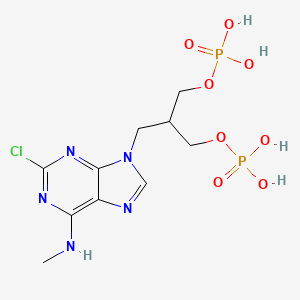

![[2-[(2-Chloro-6-methylaminopurin-9-yl)methyl]-3-phosphonopropyl]phosphonic acid](/img/structure/B1676836.png)

![[(1r,2s,4s,5s)-4-[2-Iodo-6-(Methylamino)-9h-Purin-9-Yl]-2-(Phosphonooxy)bicyclo[3.1.0]hex-1-Yl]methyl Dihydrogen Phosphate](/img/structure/B1676837.png)